Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is a chemical compound known for its role as an impurity in the production of Venlafaxine, a widely used antidepressant. This compound is often studied in the context of impurity profiling to ensure the quality and safety of pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine typically involves the ethoxycarbonylation of O-desmethyl Venlafaxine. The reaction conditions often include the use of ethyl chloroformate as the ethoxycarbonylating agent in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine has several applications in scientific research:
Chemistry: Used as a reference standard in impurity profiling and analytical studies.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential effects and interactions in pharmaceutical formulations.
Industry: Utilized in quality control processes during the production of Venlafaxine and related compounds.
Mechanism of Action
The mechanism of action of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is not well-documented due to its primary role as an impurity. it is structurally related to Venlafaxine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI). Venlafaxine and its metabolites, including O-desmethyl Venlafaxine, inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission .
Comparison with Similar Compounds
Venlafaxine: The parent compound, used as an antidepressant.
O-desmethyl Venlafaxine: The active metabolite of Venlafaxine.
Desvenlafaxine: Another metabolite with similar pharmacological properties.
Uniqueness: Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is unique due to its specific structural modifications, which make it an important compound for impurity profiling. Unlike its parent and related compounds, it is not used therapeutically but plays a crucial role in ensuring the quality and safety of pharmaceutical products .
Properties
IUPAC Name |
ethyl 3-(dimethylamino)-2-(4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBJSBSTMXHOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.